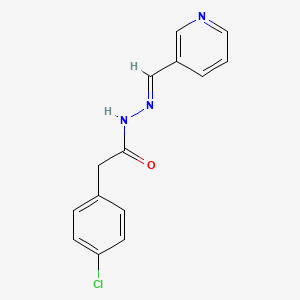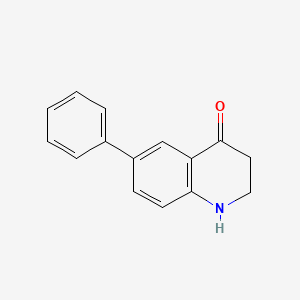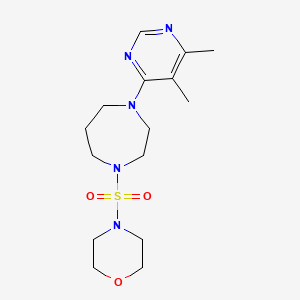
2-isopropoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C18H22ClNO4 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.1237359 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Electrophile and Nucleophile Synthesis : Zhang, Tomizawa, and Casida (2004) discuss the synthesis of related compounds using alpha-nitro ketone intermediates as electrophiles and nucleophiles. These compounds have potential applications in probing Drosophila nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Reactive Intermediate Studies : Connon and Hegarty (2004) report on the synthesis of stabilized pyridyne reactive intermediates, highlighting their enhanced dienophilicity, which could be relevant for research into similar compounds (Connon & Hegarty, 2004).
Metabolites as Hypocholesteremic Agents : Kokosa et al. (1978) synthesized isomers related to the compound , which exhibited hypocholesteremic activity in rats. This highlights potential applications in studying cholesterol metabolism (Kokosa, Sinsheimer, Wade, Drach, & Burckhalter, 1978).
Chemical Structure and Properties
Hydrogen Bonding in Enaminones : Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of related anticonvulsant enaminones, which could inform research into the structural properties of similar compounds (Kubicki, Bassyouni, & Codding, 2000).
Chlorine-Isotope Effect in NMR : Irvine, Cooper, and Thornburgh (2008) utilized the one-bond chlorine-isotope effect in NMR to analyze structures of chlorinated compounds, which can be applied to study the molecular structure of similar pyridine derivatives (Irvine, Cooper, & Thornburgh, 2008).
Potential Pharmacological Applications
Antiallergic Activity of Pyridines : Nohara et al. (1985) synthesized pyridine derivatives with significant antiallergic activity, suggesting potential pharmacological uses for similar compounds (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Anticonvulsant Properties : The study of anticonvulsant enaminones, including pyridine derivatives, by Kubicki et al. (2000), may indicate potential applications in neurological research or treatment (Kubicki, Bassyouni, & Codding, 2000).
Hemoglobin Oxygen Affinity Modifiers : Randad et al. (1991) explored compounds related to pyridines as allosteric modifiers of hemoglobin, which could have implications in clinical or biological areas requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).
特性
IUPAC Name |
2-propan-2-yloxyethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-11(2)23-8-9-24-18(22)17-12(3)20-16(21)10-14(17)13-6-4-5-7-15(13)19/h4-7,11,14H,8-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJSHCFDROLSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)


![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5579322.png)



![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)
